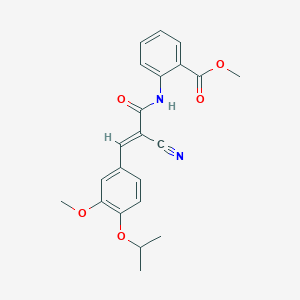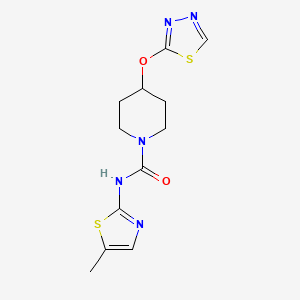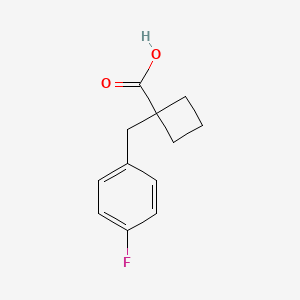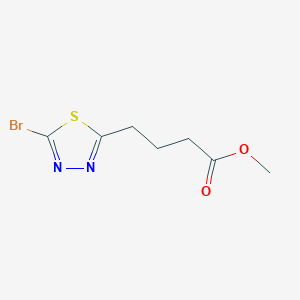
4-(5-溴-1,3,4-噻二唑-2-基)丁酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
科学研究应用
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
Target of Action
It is known that thiadiazole derivatives, which include this compound, have a broad spectrum of biological activities and can interact strongly with biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes , which could be a key factor in their interaction with their targets.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models , suggesting potential cytotoxic effects.
生化分析
Biochemical Properties
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiadiazole ring in the compound is a bioisostere of pyrimidine, which allows it to disrupt processes related to DNA replication . This disruption is particularly effective against bacterial and cancer cells. The compound can inhibit the activity of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis . Additionally, the bromine atom in the structure can participate in halogen bonding, further stabilizing its interactions with target biomolecules.
Cellular Effects
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components . This oxidative stress can trigger apoptosis in cancer cells, making the compound a potential anticancer agent. Furthermore, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes involved in DNA synthesis, inhibiting their activity and preventing DNA replication . This binding is facilitated by the thiadiazole ring, which mimics the structure of pyrimidine bases in DNA. Additionally, the bromine atom can form halogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction . The compound can also induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained oxidative stress and apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is involved in several metabolic pathways, including those related to its degradation and elimination from the body. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can accumulate in the mitochondria, where it induces oxidative stress and apoptosis . The subcellular localization of the compound is a key determinant of its biological effects and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with butanoic acid derivatives. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives, including methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as palladium-catalyzed C-H direct arylation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce arylated thiadiazole compounds .
相似化合物的比较
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- Other 1,3,4-Thiadiazole Derivatives
Uniqueness
Methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate is unique due to the presence of the bromine atom in the thiadiazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
methyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-12-6(11)4-2-3-5-9-10-7(8)13-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSQMGWPKMPUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
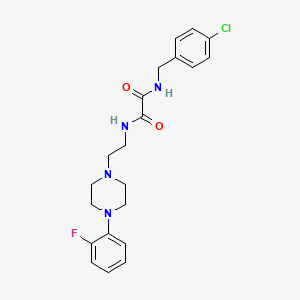
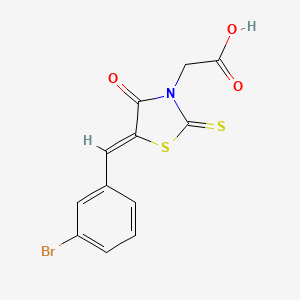
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)
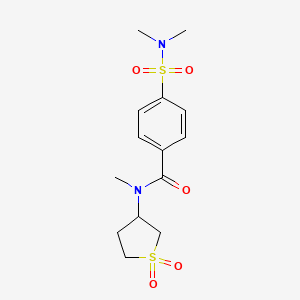
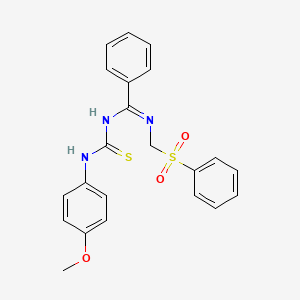
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2587871.png)
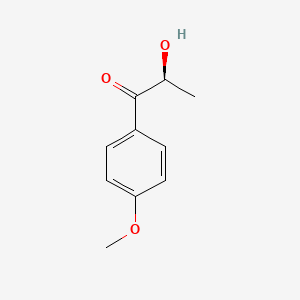
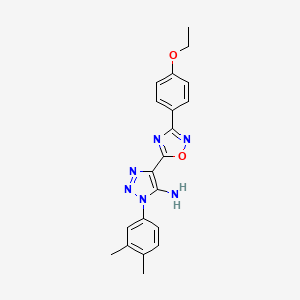
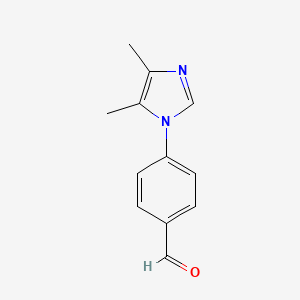
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
